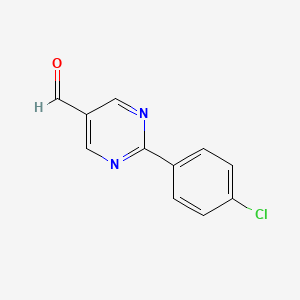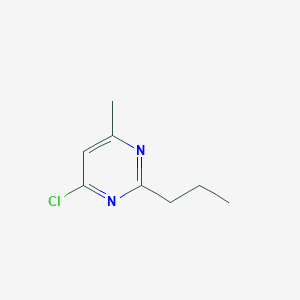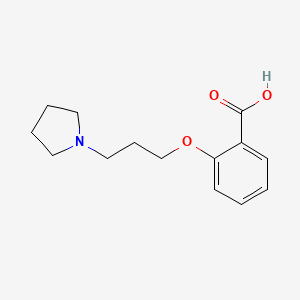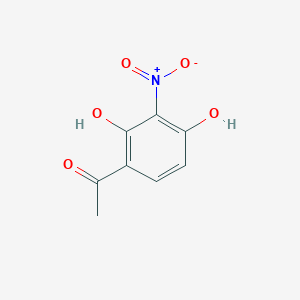
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone
Descripción general
Descripción
“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H7NO5 . It is also known by its IUPAC name, 1-(2,4-dihydroxy-3-nitrophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4-dihydroxy-3-nitrophenyl group . The exact mass of the molecule is 197.03242232 .Physical And Chemical Properties Analysis
“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.15 and a density of 1.520±0.06 g/cm3 . Its melting point is 102 °C .Aplicaciones Científicas De Investigación
Phase Equilibrium Research
Research on solid-liquid phase equilibrium and ternary phase diagrams of nitrophenyl ethanones, which are structurally similar to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, has been conducted. This study, focusing on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, explored their solubility in different solvents and temperatures, providing valuable data for the separation of these compounds (Li et al., 2019).
Organic Synthesis
A study demonstrated the synthesis of aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, a compound related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone. This process involved a convenient one-pot synthesis method, indicating potential applications in organic compound synthesis (Androsov et al., 2010).
Charge Density Analysis
The charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone, structurally related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, was analyzed using X-ray and neutron diffraction data. This research provided insights into the molecular bonding features and pi-delocalization of the compound, relevant for understanding its chemical properties (Hibbs et al., 2003).
Safety And Hazards
The safety information available indicates that “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUEYNZXBZBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536001 | |
| Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone | |
CAS RN |
89684-58-2 | |
| Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)
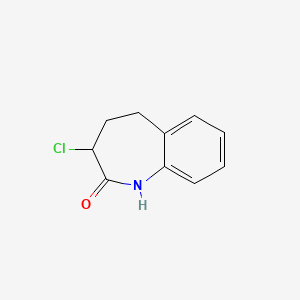
![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
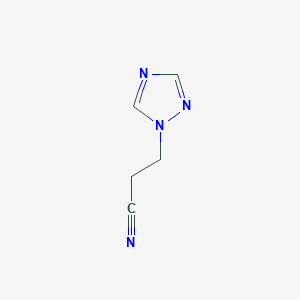
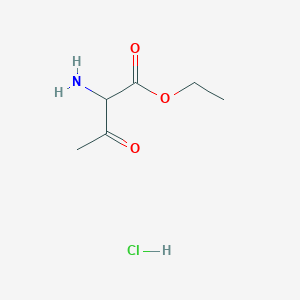
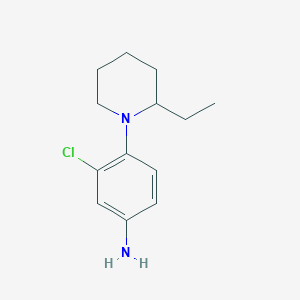
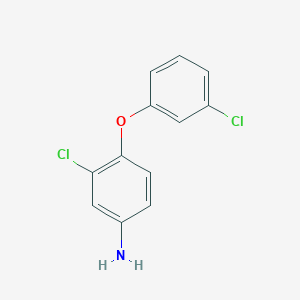

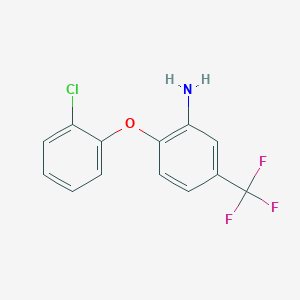
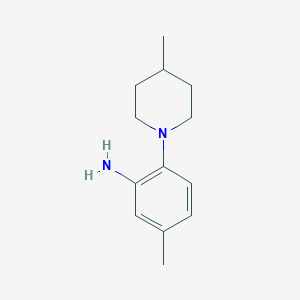
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
